molecular formula C17H23NO4 B1140880 (S)-2-Boc-amino-pent-4-enoic acid benzyl ester CAS No. 108634-99-7

(S)-2-Boc-amino-pent-4-enoic acid benzyl ester

Cat. No. B1140880
M. Wt: 305.37
InChI Key:
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Description

“(S)-2-Boc-amino-pent-4-enoic acid benzyl ester” is a type of benzyl ester . Benzyl esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrogen is replaced by the “(S)-2-Boc-amino-pent-4-enoic acid” group.


Synthesis Analysis

Benzyl esters can be synthesized through various methods. One such method involves esterification reactions mediated by triethylamine . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols . The reaction offers a broad generality and tolerates sterically hindered starting materials .


Chemical Reactions Analysis

Benzyl esters can undergo various chemical reactions. For instance, the ester bond in benzyl esters is susceptible to alkaline hydrolysis . This can be applied in different types of site-specific protein modifications .


Physical And Chemical Properties Analysis

Esters, including benzyl esters, are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Safety And Hazards

When handling benzyl esters, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Future Directions

Benzyl esters have been used in various applications, including the synthesis of proteins. For instance, an esterified glutamic acid analogue has been genetically encoded into proteins for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion (GCE) .

properties

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-5-9-14(18-16(20)22-17(2,3)4)15(19)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDCSHFAYROYMG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Boc-amino-pent-4-enoic acid benzyl ester

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